1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine
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Overview
Description
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 3-chloropyridine with trifluoromethylating agents.
Cyclopropanation: The pyridine derivative is then subjected to cyclopropanation reactions using reagents such as diazomethane or cyclopropanation reagents like Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine
- 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine
- 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine
Uniqueness
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine is unique due to the presence of both a trifluoromethyl group and a cyclopropane ring, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H9F3N2 |
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Molecular Weight |
202.18 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-5-14-4-1-6(7)8(13)2-3-8/h1,4-5H,2-3,13H2 |
InChI Key |
CLHZJJRAZLTUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=NC=C2)C(F)(F)F)N |
Origin of Product |
United States |
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